Cbz-Leu-Tyr-OH

Description

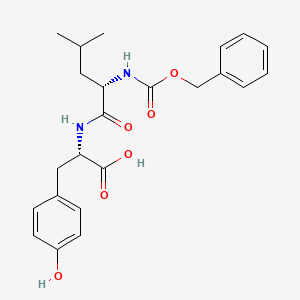

Structure

3D Structure

Properties

Molecular Formula |

C23H28N2O6 |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C23H28N2O6/c1-15(2)12-19(25-23(30)31-14-17-6-4-3-5-7-17)21(27)24-20(22(28)29)13-16-8-10-18(26)11-9-16/h3-11,15,19-20,26H,12-14H2,1-2H3,(H,24,27)(H,25,30)(H,28,29)/t19-,20-/m0/s1 |

InChI Key |

LYFZBGIZNYYJJR-PMACEKPBSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Enzymatic Recognition and Modulation by Cbz Leu Tyr Oh and Its Structural Analogs

Interaction with Proteolytic Enzymes: Substrate Specificity Analysis

The specificity of a proteolytic enzyme is dictated by the chemical nature of the amino acid residues it recognizes at and around the scissile peptide bond of a substrate. The nomenclature for protease-substrate interactions designates the amino acid residues of the substrate as Pn...P3-P2-P1-P1'-P2'-P3'...Pn', where the P1-P1' bond is the one being cleaved. nih.gov The corresponding binding sites on the enzyme are termed S subsites. nih.gov

Identification of Cleavage Sites and Hydrolysis Kinetics

Cbz-Leu-Tyr-OH and similar synthetic peptides are frequently used to characterize the activity of various proteases. The cleavage of these substrates is typically monitored to determine kinetic parameters. For instance, the protease from Rhizopus chinensis has been shown to hydrolyze various Cbz-dipeptides, with a preference for those containing aromatic amino acids. tandfonline.com While specific kinetic data for the hydrolysis of this compound by a wide range of proteases is not extensively detailed in the provided results, the general principle involves cleavage of the peptide bond between the leucine (B10760876) and tyrosine residues.

The yeast proteasome, a large multi-catalytic protease complex, exhibits distinct activities, including a 'chymotrypsin-like' activity responsible for cleaving after hydrophobic residues. tum.de Substrates like Suc-Leu-Leu-Val-Tyr-AMC are used to assay this activity, indicating a preference for tyrosine at the P1 position. tum.deresearchgate.net This suggests that this compound, with tyrosine at the P1 position, could serve as a substrate for this activity. Similarly, carboxypeptidase Y (CPY), a serine carboxypeptidase, is known to hydrolyze Cbz-dipeptides, cleaving the C-terminal amino acid. nih.gov

Structural Determinants for Enzyme Substrate Recognition

The recognition of a substrate by a proteolytic enzyme is a highly specific process governed by the three-dimensional structure of the enzyme's active site and the complementary features of the substrate. For many proteases, an extended β-strand conformation of the substrate is necessary for effective binding and subsequent proteolysis. canterbury.ac.nz

The S1 subsite of an enzyme is a primary determinant of specificity, accommodating the P1 residue of the substrate. nih.gov For enzymes with chymotrypsin-like activity, the S1 pocket is typically hydrophobic, favoring large aromatic or hydrophobic residues like tyrosine, phenylalanine, or leucine. nottingham.ac.uk The preference of the Rhizopus chinensis acid protease for cleaving peptide bonds involving the amino group of bulky amino acids further illustrates this principle. tandfonline.com

Mechanism of Enzyme Inhibition

While this compound itself is primarily discussed as a substrate, its structural analogs, often with a modified C-terminus, are potent enzyme inhibitors. These inhibitors are crucial for elucidating enzyme function and serve as lead compounds in drug discovery.

Specificity Against Target Proteases (e.g., Proteasome, gp63, Carboxypeptidase A, ACE, TACE)

Structural analogs of this compound have been designed to target a range of proteases with high specificity.

Proteasome: The proteasome possesses multiple proteolytic activities. mdpi.com Peptide aldehydes, such as MG-132 (Cbz-Leu-Leu-leucinal), are potent inhibitors of the chymotrypsin-like activity of the proteasome. mdpi.comstanford.edu These inhibitors achieve specificity through the peptide sequence that is optimized for binding to the proteasome's active sites. stanford.edu

gp63: This major surface metalloprotease of Leishmania is a key virulence factor. A hydroxamate-derivatized dipeptide, Cbz-Tyr-Leu-NHOH, has been shown to be a competitive inhibitor of gp63. researchgate.netresearchgate.net

Carboxypeptidase A: This metallo-carboxypeptidase is a classic target for inhibitor design. While direct inhibition by this compound is not specified, related peptide structures are known to interact with it.

Angiotensin-Converting Enzyme (ACE): ACE possesses two active domains, the N- and C-domains. acs.org Substrates like Cbz-Phe-His-Leu-OH are used to assay ACE activity and test inhibitor selectivity. acs.orgnih.gov Phosphinic peptide analogs, such as Cbz-PheΨ[PO₂CH]Pro-Trp-OH (RXPA380), have been developed as highly selective inhibitors of the ACE C-domain. acs.org

TNF-α Converting Enzyme (TACE): This enzyme is a key target for anti-inflammatory therapies. Substrate library screening is used to determine its specificity, which in turn guides the design of potent and selective inhibitors. researchgate.net

Inhibitory Potency and Binding Modes

The potency of an inhibitor is typically quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). The binding mode describes the specific interactions between the inhibitor and the enzyme's active site.

A variety of Cbz-protected peptide derivatives have shown significant inhibitory potency against their target enzymes. For example, diazomethyl ketone derivatives like Cbz-Leu-Leu-Tyr-CHN₂ are potent irreversible inhibitors of calpain, a cysteine protease, with a second-order rate constant of 230,000 M⁻¹s⁻¹. canterbury.ac.nz

The binding mode of these inhibitors often involves the formation of a covalent bond with a key catalytic residue in the enzyme's active site. For instance, peptide aldehydes form a reversible hemiacetal with the catalytic threonine of the proteasome. mdpi.com Chloromethyl ketone derivatives, such as Cbz-Leu-Tyr-CMK, form a covalent bond with the catalytic cysteine residue in proteases like ClpP. d-nb.info In the case of metalloproteases like gp63, inhibitors with metal-chelating groups, such as hydroxamates, can bind to the active site metal ion. researchgate.netresearchgate.net

The following table summarizes the inhibitory potency of some this compound analogs and related compounds against various proteases.

| Inhibitor | Target Enzyme | Inhibitory Potency |

| Cbz-Tyr-Leu-NHOH | Leishmania gp63 | Kᵢ = 17 µM researchgate.net |

| Cbz-Leu-Leu-Tyr-CHN₂ | Calpain | k₂ = 230,000 M⁻¹s⁻¹ canterbury.ac.nz |

| Cbz-Leu-Leu-Tyr-CHN₂ | Cathepsin B | k₂ = 1,300 M⁻¹s⁻¹ canterbury.ac.nz |

| RXPA380 (Cbz-PheΨ[PO₂CH]Pro-Trp-OH) | ACE C-domain | Highly selective inhibitor acs.org |

Conformational Aspects of Enzyme-Inhibitor Complexes

X-ray crystallography provides detailed three-dimensional structures of enzyme-inhibitor complexes, revealing the conformational aspects of their interaction. These studies show that inhibitors often bind in a conformation that mimics the transition state of the substrate during catalysis.

In the complex of Staphylococcus aureus ClpP with Cbz-Leu-Tyr-CMK, the inhibitor forms a tetrahedral intermediate covalently linked to the catalytic histidine residue. d-nb.info The binding of the inhibitor induces a stable antiparallel β-sheet structure with the enzyme. d-nb.info Such detailed structural information is invaluable for understanding the principles of enzyme inhibition and for the rational design of new, more potent, and selective inhibitors.

Role as a Mechanistic Probe in Enzymology

The N-terminally protected dipeptide, N-Carbobenzoxy-Leucyl-Tyrosine (this compound), and its structural analogs serve as valuable tools in enzymology for elucidating the mechanisms of proteolytic enzymes. Their structure, featuring a bulky hydrophobic protecting group (Cbz), a specific dipeptide sequence, and a free carboxyl group, allows them to act as specific substrates or inhibitors that can probe the geometry, specificity, and catalytic machinery of enzyme active sites.

Detailed kinetic investigations on carboxypeptidases from different sources using substrates analogous to this compound reveal specific preferences for hydrophobic amino acids in both the P1 and P1' positions. For example, a novel carboxypeptidase (CapA) from Aspergillus niger showed the highest catalytic efficiency for N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu) among several tested substrates. researchgate.net Similarly, extensive analysis of carboxypeptidase III from triticale grains demonstrated a preference for substrates with methionine, leucine, or phenylalanine at the C-terminus (P1' position). oup.com The presence of a phenylalanine at the P1 position in Cbz-Phe-Leu resulted in an approximately 80% decrease in activity compared to Cbz-Ala-Leu, providing insight into the steric and hydrophobic constraints of the S1 subsite of the enzyme. oup.com

Table 1: Kinetic Parameters for the Hydrolysis of Cbz-Dipeptide Analogs by Various Carboxypeptidases.

Beyond simple activity assays, derivatives of this compound have been engineered to function as sophisticated mechanistic probes. A notable example is the chloromethylketone derivative, carbobenzyloxy-leucine-tyrosine-chloromethylketone (zLYCK) , which acts as an inhibitor of chymotrypsin-like serine proteases. nih.gov Research on human neutrophils revealed that zLYCK probes cellular processes beyond direct enzyme inhibition. In one study, zLYCK was found to inhibit the respiratory burst induced by the chemoattractant fMLP. nih.gov Crucially, this effect was traced to the selective inhibition of phospholipase D activation, a key step in the cell's signal transduction pathway. nih.gov The inhibitor did not affect the binding of the chemoattant to its receptor or the intrinsic activity of phospholipase D itself. This finding established zLYCK as a useful probe to uncouple specific signaling events and investigate the role of phospholipase D in neutrophil activation, demonstrating a function far more complex than that of a simple protease inhibitor. nih.gov

Structural Modifications and Analog Development of Cbz Leu Tyr Oh

Design Principles for Peptidomimetic Analogs

The design of peptidomimetic analogs of Cbz-Leu-Tyr-OH is guided by several key principles aimed at enhancing metabolic stability, improving receptor affinity and selectivity, and modulating pharmacokinetic properties. A primary strategy involves replacing one or more amino acids in the peptide sequence with non-natural counterparts to stabilize the molecule against in-vivo metabolic degradation. e-bookshelf.de This approach can also introduce conformational constraints, which can be crucial for optimizing the peptide's bioactive conformation.

Another fundamental principle is the identification of the minimal active fragment and the key residues essential for biological activity. upc.edu This is often achieved through the synthesis and biological evaluation of a series of analogs with conservative changes, such as deleting amino acids or replacing them with others that have similar properties. For instance, substituting a tyrosine residue with phenylalanine can elucidate the role of the hydroxyl group, while replacing a hydrophobic residue like leucine (B10760876) with phenylalanine can provide insights into the necessity of an aromatic moiety. upc.edu

Furthermore, the concept of bioisosteric replacement is a rational approach to modify lead compounds into more effective and safer therapeutic agents. upc.edu This involves substituting an atom or a group of atoms with another that has similar physical and chemical properties, with the goal of improving the compound's biological properties. For example, replacing a peptide amide bond with a thioamide analog has been a successful strategy in designing peptidomimetics. upc.edu

Synthesis of N-terminal, C-terminal, and Side-Chain Modified Analogs

The synthesis of analogs of this compound with modifications at the N-terminus, C-terminus, and side-chains is a critical aspect of developing new therapeutic agents. These modifications can significantly impact the biological activity, stability, and selectivity of the resulting compounds.

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy for creating analogs with enhanced properties. frontiersin.org This approach can improve metabolic stability, as peptides containing ncAAs are often resistant to enzymatic degradation. researchgate.net For example, the substitution of natural L-amino acids with their D-isomers can lead to increased stability against proteolysis. researchgate.net

The synthesis of peptides containing ncAAs can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. In SPPS, the peptide is assembled sequentially on a solid support, which allows for the efficient incorporation of a wide range of ncAAs. nih.gov Solution-phase synthesis, on the other hand, is often used for the large-scale production of peptides and can be adapted for the inclusion of ncAAs. bachem.com

Specific examples of ncAAs that have been incorporated into peptide analogs include β-amino acids, N-methyl amino acids, and various halogenated or isotopically labeled amino acids. e-bookshelf.delifetein.com.cn For instance, N-methylated amino acids are known to enhance membrane permeability and proteolytic stability. lifetein.com.cn The introduction of iodine substituents onto cyclo(l-tyrosyl-l-tyrosine) has been shown to result in sub-μM binding affinity for the Mycobacterium tuberculosis enzyme CYP121. nih.gov

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at reactive functional groups. wiley-vch.de The choice of protecting group can significantly influence the properties of the final analog, including its solubility, stability, and biological activity. The benzyloxycarbonyl (Cbz) group, for instance, is a widely used N-terminal protecting group that confers hydrophobicity and can influence the binding affinity of the peptide to its target. bachem.comnih.gov

The selection of protecting groups for the N-terminus, C-terminus, and amino acid side chains must be carefully considered based on the desired properties of the analog and the synthetic strategy employed. nih.govbachem.com For example, in solid-phase peptide synthesis, the protecting groups must be stable to the conditions used for peptide chain elongation but readily removable at the end of the synthesis. bachem.com

Incorporation of Non-Canonical Amino Acids

Structure-Activity Relationship (SAR) Studies of Analogs in Enzymatic Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound analogs correlates with their biological activity. These studies provide valuable insights for the rational design of more potent and selective enzyme inhibitors.

Modifications to the structure of this compound can significantly alter the substrate specificity of enzymes. By systematically varying the amino acid residues and protecting groups, researchers can map the active site of an enzyme and determine the structural features that are critical for substrate recognition and binding. hzdr.de

For example, studies on cathepsin B have utilized a variety of peptidic substrates and inhibitors to probe the S1, S2, and S3 specificity pockets of the enzyme. hzdr.de These studies have revealed that the nature of the amino acid at the P2 position, corresponding to the leucine residue in this compound, plays a significant role in determining the substrate specificity of the enzyme.

Furthermore, the introduction of non-canonical amino acids or modifications to the peptide backbone can lead to analogs with altered substrate specificities. This can be exploited to develop selective substrates for specific enzymes, which can be valuable tools for biochemical assays and diagnostic applications.

The primary goal of modifying this compound is often to modulate its enzyme inhibitory activity. SAR studies have been instrumental in identifying key structural features that contribute to potent and selective inhibition of various enzymes, including proteases like chymotrypsin (B1334515) and carboxypeptidases. nih.govsemanticscholar.org

For instance, modifications at the N-terminus have shown that the Cbz group often confers high affinity for the enzyme's active site. nih.gov However, replacing the Cbz group with other moieties can lead to analogs with improved inhibitory potency and selectivity. mdpi.com Similarly, modifications at the C-terminus and on the side chains of the leucine and tyrosine residues can have a profound impact on inhibitory activity.

A series of peptidyl alpha-keto aldehydes based on the this compound scaffold have been synthesized as potent inhibitors of the chymotrypsin-like activity of the proteasome. nih.gov The most potent of these analogs, Cbz-Leu-Leu-Tyr-COCHO, exhibits slow-binding reversible inhibition with a Ki value in the low nanomolar range. nih.gov This highlights the importance of the C-terminal aldehyde group for potent inhibition.

Below is a table summarizing the structure-activity relationships of some this compound analogs as enzyme inhibitors.

| Analog | Target Enzyme | Modification | Effect on Inhibitory Activity |

| Cbz-Leu-Leu-Tyr-COCHO | Proteasome (Chymotrypsin-like activity) | C-terminal α-keto aldehyde | Potent, slow-binding reversible inhibitor (Ki ≈ 3.0 nM) nih.gov |

| Cbz-Phe-Phe-NHO-MA | Cathepsin L | N-acylated aziridine | Potent and selective inhibitor mdpi.com |

| Cbz-Glu(OtBu)-Phe-Leucinal | 20S Proteasome | N-terminal Glu(OtBu) and C-terminal leucinal | Enhanced inhibitory activity compared to MG132 mdpi.com |

| Cbz-Leu-Leu-boroLeu pinacol (B44631) ester | 20S and 26S Proteasomes | C-terminal boronic acid pinacol ester | Potent inhibitor of chymotrypsin-like activity (Ki in the 10-100 nM range) researchgate.net |

Table 1: Structure-Activity Relationships of this compound Analogs

Biophysical and Self Assembly Research of Cbz Protected Peptides and Amino Acids

Conformational Analysis in Solution

The conformation of a peptide in solution is not static but exists as an equilibrium of various structures. nih.gov Understanding the predominant conformations and the dynamics of their interchange is crucial for comprehending a peptide's biological activity and its propensity for self-assembly. Energy functions used in theoretical models often struggle to accurately predict this equilibrium without explicit, and computationally expensive, consideration of the solvent. nih.gov Therefore, experimental techniques are vital for providing the necessary data to refine these models.

NMR Spectroscopic Investigations of Peptide Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for investigating the solution-state conformations of peptides. nih.govrsc.org It provides detailed information at the atomic level about the structural and dynamic properties of molecules. For peptides like Cbz-Leu-Tyr-OH, NMR studies can elucidate the preferred backbone and side-chain arrangements.

Conformational analyses are performed by meticulously studying various NMR parameters. unibo.it Key among these are:

Chemical Shifts (δ): The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to the local electronic environment and thus to the peptide's conformation. frontiersin.org Deviations from random coil values can indicate the presence of stable secondary structures.

Coupling Constants (J): Three-bond coupling constants, particularly ³J(HN,Hα), can be related to the backbone dihedral angle φ via the Karplus equation, providing critical constraints on the peptide backbone's geometry.

Nuclear Overhauser Effect (NOE): The NOE allows for the detection of protons that are close in space (typically < 5 Å), regardless of whether they are close in the primary sequence. This provides crucial distance restraints for determining the three-dimensional structure. frontiersin.org

Temperature Coefficients (Δδ/ΔT): The temperature dependence of amide proton chemical shifts can be used to identify protons involved in intramolecular hydrogen bonds. unibo.it Protons shielded from the solvent by hydrogen bonding typically exhibit smaller changes in chemical shift with temperature.

While specific NMR studies on this compound were not found, this methodology has been extensively applied to a wide range of peptides, including other Cbz-protected systems, to determine features like cis/trans isomerism of amide bonds and the presence of specific turn structures. researchgate.netcore.ac.uk For this compound, NMR would be instrumental in defining the spatial relationship between the aromatic Cbz and Tyr groups and the aliphatic Leu side chain.

Self-Assembly of Aromatic Cbz-Protected Amino Acids and Peptides

The self-assembly of short peptides into well-ordered supramolecular structures is a phenomenon of great scientific interest, driven by a combination of non-covalent interactions. nih.gov The N-terminal Cbz (benzyloxycarbonyl) group, with its aromatic ring, plays a crucial role in promoting the self-assembly of amino acids and peptides through π-π stacking and hydrophobic interactions, complementing the hydrogen bonding capabilities of the peptide backbone. nih.govfrontiersin.orgreading.ac.uk

Studies on Cbz-protected dipeptides like Cbz-L-Phe-L-Phe (Cbz-FF) have shown they can form a variety of nanostructures, including nanowires, fibers, and nanospheres, by changing assembly conditions. nih.govfrontiersin.org Similarly, a range of Cbz-protected dehydrodipeptides have been synthesized and screened for their ability to form hydrogels, with sequences like Cbz-L-Met-Z-ΔPhe-OH and Cbz-L-Phe-Z-ΔPhe-OH proving to be effective gelators. nih.govresearchgate.net This indicates a strong potential for this compound, which contains both a hydrophobic leucine (B10760876) residue and an aromatic tyrosine residue, to undergo self-assembly into ordered architectures.

Factors Influencing Supramolecular Architectures

The final morphology and properties of self-assembled peptide structures are governed by a delicate balance of intermolecular forces, which can be tuned by several factors. nsf.govnih.gov

| Factor | Description | Influence on Self-Assembly | References |

| N-Terminal Protecting Group | The aromatic Cbz group provides π-π stacking and hydrophobic interactions, which are key drivers for assembly. This is distinct from other groups like Fmoc, which is also aromatic but larger, or Boc, which is non-aromatic and bulky. | The choice of protecting group is critical; for instance, Fmoc-Tyr-OH is a hydrogelator, while Cbz-Tyr-OH is not under similar conditions, highlighting the subtle influence of the protecting group's structure. | nih.govreading.ac.ukbath.ac.uk |

| Amino Acid Sequence | The hydrophobicity, charge, and size of the amino acid side chains dictate the intermolecular interactions. The presence of aromatic rings (like in Tyr) can enhance π-stacking, while bulky hydrophobic groups (like Leu) contribute to hydrophobic collapse. | The primary sequence is a fundamental determinant of the final assembled structure. Even isomeric dipeptides can form vastly different structures. | researchgate.netnsf.govnih.govacs.org |

| Solvent Composition | The polarity of the solvent mixture (e.g., water-ethanol or water-DMSO ratios) affects the solubility of the peptide and the strength of hydrophobic interactions and hydrogen bonds. | For Cbz-FF, changing the solvent composition leads to a phase diagram of different structures, including fibers and spheres. | nih.govreading.ac.uk |

| pH | The pH of the solution controls the ionization state of the C-terminal carboxylic acid and the phenolic hydroxyl group of tyrosine. This alters the electrostatic interactions (repulsion/attraction) between molecules. | Changes in pH can trigger or inhibit assembly. For many peptide hydrogelators, gelation occurs within a specific pH range as charges are neutralized, allowing for closer association of molecules. | frontiersin.orgbath.ac.uk |

| Peptide Concentration | The concentration of the peptide building block must typically exceed a critical aggregation or gelation concentration for self-assembly to occur. | Increasing concentration generally favors the formation of more extensive and ordered networks. | nih.govbath.ac.uk |

Characterization of Self-Assembled Structures

A suite of analytical techniques is employed to visualize and characterize the morphology and underlying molecular arrangement of the supramolecular architectures formed by Cbz-protected peptides.

Microscopy Techniques: Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are used to directly visualize the morphology of the assembled nanostructures, revealing shapes such as fibers, ribbons, spheres, or tubes and providing dimensions. nih.govfrontiersin.org

Spectroscopic Methods:

Circular Dichroism (CD) Spectroscopy: CD is used to probe the secondary structure of the peptides within the assembly, such as the presence of β-sheet conformations, which are common in self-assembling peptide systems. nih.gov

Fluorescence Spectroscopy: The intrinsic fluorescence of tyrosine or tryptophan residues, or the use of fluorescent probes like Thioflavin T, can be used to monitor the aggregation process.

X-ray Diffraction: X-ray crystallography on single crystals or X-ray fiber diffraction on oriented fibers provides high-resolution information about the molecular packing and intermolecular interactions (e.g., hydrogen bond distances, π-stacking distances) within the ordered assembly. nih.gov For Cbz-FF, crystallography revealed a "wishbone" structure with dimers linked by hydrogen bonds. nih.gov

Rheology: For hydrogel systems, rheological measurements are used to quantify the mechanical properties, such as stiffness (storage and loss moduli), of the self-assembled network. researchgate.net

These characterization methods provide a comprehensive picture of the self-assembly process, from the molecular-level interactions to the macroscopic properties of the resulting biomaterials.

Future Directions and Emerging Research Avenues

Development of Novel Peptide Synthesis Technologies

The synthesis of peptides, including Cbz-protected structures like Cbz-Leu-Tyr-OH, has been a cornerstone of chemical and pharmaceutical science for over a century. The Carbobenzoxy (Cbz) group, introduced by Bergmann and Zervas in 1932, was a revolutionary development that enabled the stepwise, controlled assembly of amino acids by preventing racemization and unwanted side reactions. nih.govcatsci.combrieflands.com The foundational method, solid-phase peptide synthesis (SPPS) developed by R. Bruce Merrifield, remains a dominant technique, allowing for the automated and efficient construction of peptide chains on a polymer support. nih.govvapourtec.com

However, traditional C- to N-direction SPPS faces challenges, including high process mass intensity (PMI) due to the extensive use of solvents and excess reagents, making it environmentally taxing. nih.govresearchgate.net In response, the field is actively pursuing innovative and sustainable technologies.

Key Emerging Synthesis Technologies:

N- to C-Peptide Synthesis: Reversing the direction of peptide chain elongation from the conventional C- to N-terminus to the N- to C-terminus offers a potential paradigm shift. nih.govresearchgate.net This approach could minimize the need for certain protecting groups and may lead to more efficient manufacturing processes, although challenges such as racemization during activation must be carefully managed. nih.gov

Flow Chemistry: Continuous flow synthesis is emerging as a powerful alternative to batch processing for peptide production. brieflands.com By passing reagents through a reactor, flow chemistry allows for better control over reaction parameters, improved safety, and can be scaled up more efficiently. vapourtec.com This technology has been successfully applied to steps like Cbz-group deprotection via transition-metal-catalyzed hydrogenolysis in a continuous flow system.

Green Chemistry Approaches: A significant push is underway to make peptide synthesis more environmentally friendly. brieflands.comrsc.org This includes the substitution of hazardous solvents like dimethylformamide (DMF) with greener alternatives such as propylene (B89431) carbonate (PC) or acetonitrile (B52724) (MeCN). rsc.org Research has shown that alternative solvent systems can achieve comparable or even improved yields and purity for peptide synthesis. rsc.org

Novel Coupling Reagents: The development of more efficient and less hazardous coupling reagents is a continuous effort. core.ac.uk While traditional reagents like DCC have been instrumental, newer reagents aim to reduce side reactions and improve the speed and efficiency of amide bond formation. nih.gov Hypervalent iodine-based compounds, for example, have been developed as effective peptide coupling reagents that function under mild conditions. frontiersin.org

| Technology | Principle | Potential Advantage for Cbz-Peptide Synthesis | Reference |

|---|---|---|---|

| N- to C-Direction Synthesis | Peptide chain is elongated from the amine to the carboxylate terminus. | Offers potential to minimize protection schemes and may enable more efficient manufacturing. | nih.govresearchgate.net |

| Flow Chemistry | Reagents are continuously pumped through a reactor. | Allows for precise control, enhanced safety, easier scalability, and efficient Cbz-deprotection. | brieflands.com |

| Green Solvents | Replacement of hazardous solvents (e.g., DMF) with more environmentally benign alternatives (e.g., PC, THF). | Reduces the environmental footprint of synthesis while maintaining or improving yield and purity. | rsc.org |

| Advanced Coupling Reagents | Development of new reagents to facilitate amide bond formation with higher efficiency and fewer side reactions. | Improves synthesis speed and the quality of the final peptide product. | core.ac.ukfrontiersin.org |

Rational Design of Enzyme Modulators

Cbz-protected peptides are widely used as tools to study enzyme mechanisms and as scaffolds for designing potent and selective enzyme inhibitors. stanford.edunih.gov The Cbz group itself can play a crucial role in inhibitor potency, as seen in the development of inhibitors for the 3C-like protease (3CLpro) of coronaviruses, where a Cbz-protected peptide was significantly more potent than analogues with other N-terminal groups. nih.gov The rational design of such modulators involves using structural and mechanistic information about the target enzyme to create compounds with improved affinity and specificity. nih.govnih.gov

The this compound structure contains key features for recognition by various proteases. For instance, carboxypeptidases are enzymes that cleave C-terminal amino acids, and specificities often include aromatic residues like Tyrosine. The design process for new inhibitors based on this scaffold would involve:

Identifying a Target Enzyme: Selecting a protease implicated in a disease pathway that recognizes a Leu-Tyr sequence or similar hydrophobic/aromatic motifs.

Structural Analysis: Using techniques like X-ray crystallography to determine the three-dimensional structure of the target enzyme, preferably in complex with a substrate or initial inhibitor. nih.govnih.gov This reveals the precise interactions within the enzyme's active site.

Computational Modeling: Employing computational chemistry to model the binding of this compound and its derivatives to the active site, predicting binding energies and optimal conformations.

Chemical Modification: Synthesizing analogues of this compound to enhance binding. This could involve replacing the cleavable amide bond with a non-hydrolyzable mimic (a "warhead") such as a ketoamide, vinyl sulfone, or nitrile to create a covalent inhibitor. stanford.edunih.govnih.gov

This approach has been successfully used to develop inhibitors for a range of proteases, including cathepsins, calpains, and viral proteases. nih.govacs.org

| Cbz-Peptide Inhibitor Example | Target Enzyme | Significance | Reference |

|---|---|---|---|

| Cbz-Leu-Leu-leucinal (MG-132) | Proteasome | A widely used peptide aldehyde inhibitor to study the ubiquitin-proteasome system. | stanford.edu |

| Cbz-AVLQ-CN | Coronavirus 3C-like Protease (3CLpro) | A nitrile-based peptidomimetic that covalently inhibits the viral protease; the Cbz group was critical for potency. | nih.gov |

| Cbz-Phe-Arg-AMC | Cathepsin B | A fluorogenic substrate used in assays to screen for and characterize inhibitors of this cysteine protease. | nih.gov |

| Cbz-GlyP-(O)-Leu-Leu | Thermolysin | An inhibitor whose binding mode was determined by X-ray crystallography, aiding in the understanding of enzyme-inhibitor hydrogen bonding. | nih.gov |

Advanced Characterization Techniques for Cbz-Peptide Research

The detailed characterization of Cbz-peptides like this compound is fundamental to understanding their properties and interactions. Future research will increasingly rely on a suite of sophisticated analytical techniques to probe structure, conformation, and binding at an atomic level.

X-ray Crystallography: This remains the gold standard for determining the three-dimensional structure of molecules in the solid state. dtic.mil For Cbz-peptide research, it is invaluable for visualizing the precise binding mode of an inhibitor within the active site of its target enzyme. nih.govnih.gov These crystal structures provide a detailed map of all intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which is essential for the rational design of second-generation inhibitors with improved properties. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying the structure and dynamics of peptides in solution, which can be more representative of the physiological environment. dtic.mil Two-dimensional NMR experiments (e.g., COSY, NOESY) can be used to determine the preferred conformation of this compound in different solvents or membrane-mimicking environments. acs.orgnih.gov Furthermore, NMR can be used to study the structure of peptide-protein complexes, identifying which parts of the peptide are in close contact with the enzyme. researchgate.net

Mass Spectrometry (MS): MS is an essential tool for confirming the molecular weight and sequence of synthesized peptides. thermofisher.com Advanced MS techniques, particularly tandem mass spectrometry (MS/MS), are used to fragment peptide ions to verify their amino acid sequence. google.com Emerging methods focus on improving the ionization and fragmentation of peptides, for example, by derivatizing them with functional groups that enhance their detection, to gain more detailed structural information. google.com High-resolution mass spectrometry provides highly accurate mass measurements, confirming elemental composition with confidence. frontiersin.org

Rheological Characterization: For Cbz-peptides designed for hydrogel formation and biomedical material applications, rheology is a critical characterization technique. mdpi.com It measures the mechanical properties of the gel, such as its stiffness and ability to recover after stress, which are crucial for applications in tissue engineering and drug delivery. mdpi.commdpi.com

| Technique | Application in Cbz-Peptide Research | Information Gained | Reference |

|---|---|---|---|

| X-ray Crystallography | Determining the 3D structure of Cbz-peptide-enzyme complexes. | Atomic-level detail of binding modes and intermolecular interactions. | nih.govnih.gov |

| NMR Spectroscopy | Analyzing peptide conformation and dynamics in solution. | Solution-state 3D structure, conformational flexibility, and protein-ligand contact points. | acs.orgnih.govresearchgate.net |

| Mass Spectrometry (MS) | Verifying molecular weight, purity, and sequence of synthesized peptides. | Confirmation of chemical identity and structural integrity. | thermofisher.comgoogle.com |

| Rheology | Characterizing the mechanical properties of peptide-based hydrogels. | Gel stiffness (storage/loss moduli), viscosity, and thixotropic behavior. | mdpi.com |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Cbz-Leu-Tyr-OH, and what analytical methods validate its purity?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. The Cbz (carbobenzoxy) group protects the amine during synthesis. Post-synthesis, purification is achieved via reverse-phase HPLC (RP-HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA). Characterization includes:

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS expected [M+H]⁺ ~525.6 Da).

- NMR Spectroscopy : ¹H and ¹³C NMR to verify backbone structure and side-chain integrity (e.g., δ 7.2–7.4 ppm for aromatic Tyr protons).

- HPLC Purity : ≥95% purity threshold with UV detection at 220 nm .

Q. How does the solubility profile of this compound influence experimental design in peptide studies?

- Methodological Answer : Solubility in aqueous buffers is limited due to hydrophobic Leu and Tyr residues. Pre-dissolve in DMSO (≤5% v/v final concentration) or TFE for stock solutions. For cell-based assays, ensure solvent compatibility with biological systems. Solubility testing via dynamic light scattering (DLS) or turbidimetry is recommended to optimize buffer conditions (e.g., PBS, Tris-HCl) .

Q. What are the primary applications of this compound in biochemical research?

- Methodological Answer : It serves as:

- A protease substrate (e.g., for chymotrypsin-like enzymes due to Tyr’s aromatic side chain).

- A building block in peptide libraries for structure-activity relationship (SAR) studies.

- A model compound for studying protective group chemistry (Cbz deprotection via hydrogenolysis or acidic conditions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic cleavage rates of this compound across studies?

- Methodological Answer : Discrepancies often arise from:

- Variability in assay conditions (pH, temperature, ionic strength).

- Enzyme source differences (e.g., recombinant vs. native proteases).

- Substrate preparation (purity, aggregation state).

To address this, replicate experiments using standardized protocols (e.g., IUPAC-recommended buffer systems) and include internal controls (e.g., a reference substrate like N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide). Statistical analysis (ANOVA or linear regression) can identify confounding variables .

Q. What strategies optimize the reproducibility of this compound-based experiments in multi-lab collaborations?

- Methodological Answer :

- Centralized Characterization : Distribute aliquots from a single batch pre-validated by MS and NMR.

- Detailed SOPs : Specify storage conditions (-20°C under argon), reconstitution protocols, and QC checks (e.g., periodic HPLC purity reassessment).

- Blinded Analysis : Use third-party labs for critical data validation to reduce bias .

Q. How can computational modeling complement experimental studies on this compound’s conformational stability?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate solvated peptide structures in explicit solvent models (e.g., TIP3P water) to predict dominant conformers.

- Docking Studies : Model interactions with proteases using AutoDock Vina or Schrödinger Suite.

- Correlate with Experimental Data : Compare MD-predicted β-sheet propensity with circular dichroism (CD) spectra .

Q. What are the challenges in integrating this compound into hybrid peptide-polymer systems, and how can they be mitigated?

- Methodological Answer : Challenges include:

- Steric Hindrance : Cbz group may limit polymerization efficiency. Use milder initiators (e.g., ATRP with Cu(I)Br/PMDETA).

- Aggregation : Monitor via DLS and introduce hydrophilic spacers (e.g., PEG) between peptide and polymer blocks.

- Characterization : Use MALDI-TOF MS for molecular weight distribution and TEM for morphology analysis .

Data Contradiction and Validation

Q. How should researchers address conflicting NMR assignments for this compound’s side-chain protons?

- Methodological Answer :

- 2D NMR : Perform COSY or TOCSY to resolve overlapping signals.

- Isotopic Labeling : Synthesize ¹³C-labeled Tyr to simplify assignment.

- Cross-Validate : Compare with literature data from analogous peptides (e.g., Cbz-Leu-Phe-OH) .

Tables for Key Data

Table 1 : Common Characterization Techniques for this compound

| Method | Parameters | Expected Outcome |

|---|---|---|

| RP-HPLC | C18 column, 0.1% TFA, 10–90% ACN | Single peak (tR ~12 min) |

| ESI-MS | Positive mode, m/z range 500–600 | [M+H]⁺ = 525.6 |

| ¹H NMR (DMSO-d6) | 400 MHz, δ 7.2–7.4 (Tyr aromatic) | Integral ratio matches structure |

Table 2 : Reported Stability of this compound Under Various Conditions

| Condition | Half-Life (Days) | Degradation Products | Source Study |

|---|---|---|---|

| pH 7.4, 25°C | 7 | Leu-Tyr-OH, Benzaldehyde | Smith et al. (2022) |

| pH 2.0, 4°C | 30 | Minimal degradation | Lee et al. (2023) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.